molecular formula C16H13FN2O2S B2746050 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-79-5

6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2746050
CAS No.: 451465-79-5
M. Wt: 316.4 g/mol
InChI Key: JOZDVNMNPRLODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a fluorinated quinazolinone derivative characterized by a planar aromatic quinazolinone core. Key structural features include:

  • Position 6: A fluorine atom, which enhances electronegativity and metabolic stability.
  • Position 2: A sulfanylidene (thione) group, which may participate in hydrogen bonding or redox reactions.

Properties

CAS No.

451465-79-5

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H13FN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)

InChI Key

JOZDVNMNPRLODN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

6-Fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS No. 451465-79-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is C16H13FN2O2SC_{16}H_{13}FN_{2}O_{2}S and it possesses a molecular weight of 316.4 g/mol. This compound belongs to the quinazoline family, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The structure of this compound features a fluorine atom and a methoxyphenyl group that potentially enhance its biological activity. The presence of the sulfanylidene moiety contributes to its reactivity and interaction with biological targets.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC16H13FN2O2SC_{16}H_{13}FN_{2}O_{2}S
Molecular Weight316.4 g/mol
CAS Number451465-79-5
Solubility1.6 µg/mL (pH 7.4)

Anticancer Activity

Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A study demonstrated that this compound effectively inhibited cell proliferation in human breast cancer cells, leading to increased rates of apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise action .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed in animal models of inflammation. Results indicated a reduction in inflammatory markers, suggesting that it may inhibit pathways involved in the inflammatory response, such as the NF-kB signaling pathway.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Cytotoxicity Assay : A comparative analysis involving different derivatives showed that this compound exhibited higher cytotoxicity against tumor cells than its non-fluorinated counterparts, indicating the importance of the fluorine substituent in enhancing biological activity .
  • Mechanistic Studies : Further mechanistic investigations revealed that this compound acts as an inhibitor of specific protein kinases involved in cancer cell signaling pathways, leading to cell cycle arrest and subsequent apoptosis in targeted cancer cell lines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is C16H13FN2O2SC_{16}H_{13}FN_2O_2S, with a molecular weight of approximately 316.35 g/mol. The compound features a unique arrangement of functional groups, including a fluoro group, a methoxyphenyl moiety, and a sulfanylidene group, which contribute to its biological activities and interactions with various targets.

Biological Activities

Research indicates that this compound exhibits significant antibacterial , anti-inflammatory , and antifungal properties. These activities make it a promising candidate for drug development targeting infections and inflammatory diseases.

Antibacterial Activity

Studies have shown that this compound demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus (including methicillin-resistant strains) and Escherichia coli, showcasing its potential as an antibacterial agent .

Anti-inflammatory Properties

The structural characteristics of the compound suggest that it may modulate inflammatory pathways by interacting with specific molecular targets. Further investigations are necessary to elucidate the mechanisms by which it exerts these effects.

Potential Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Infectious Diseases : Its antibacterial properties make it suitable for developing treatments against bacterial infections.
  • Inflammatory Disorders : The compound's potential anti-inflammatory effects could be harnessed in therapies for conditions such as arthritis or other inflammatory diseases.
  • Fungal Infections : Preliminary studies suggest antifungal activity, warranting further research into its application in treating fungal infections.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related quinazolinones is summarized in Table 1.

Table 1: Comparative Analysis of Quinazolinone Derivatives

Compound Name Core Structure Position 6 Substituent Position 3 Substituent Position 2 Group Key Properties/Inferences
Target Compound (This Work) 1H-quinazolin-4-one Fluoro 2-Methoxyphenylmethyl Sulfanylidene Enhanced H-bonding (methoxy/S), metabolic stability (F)
6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Tetrahydroquinazolin-4-one Methyl Phenyl Sulfanylidene Increased lipophilicity (methyl), flexible ring system
1-(2,4,6-Trifluorobenzyl)-6-[2-(trifluoromethyl)phenoxy]quinazolin-4(1H)-one 1H-quinazolin-4-one Trifluorobenzyl High electronegativity (CF₃/F), steric hindrance
SC-558 Analogs (1a-f) Quinazolinone derivatives Variable (H, CH₃, etc.) Substituted phenyl Tunable electronic effects (e.g., OCH₃ enhances solubility)
Substituent-Specific Comparisons

Position 6 :

  • Fluoro (Target) : The fluorine atom improves metabolic stability and electron-withdrawing effects, enhancing binding to electron-rich targets.
  • Unsubstituted () : Absence of fluorine may reduce metabolic stability but allows for alternative functionalization .

Position 3 :

  • 2-Methoxyphenylmethyl (Target) : The methoxy group facilitates hydrogen bonding, while the benzyl moiety introduces steric bulk.
  • Phenyl () : Lacks methoxy, reducing H-bond capacity but favoring π-π stacking .

Position 2 :

  • Sulfanylidene (Target and ): The thione group can act as a hydrogen-bond acceptor or participate in redox reactions, distinguishing it from non-sulfur analogs .
Hydrogen-Bonding and Crystallography

The sulfanylidene and methoxy groups in the target compound may form robust hydrogen-bonding networks, as suggested by graph-set analysis (). In contrast, SC-558 analogs () rely on sulfonamide or substituted phenyl groups for intermolecular interactions, which are less directional than thione-based H-bonds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one?

  • Methodology : Synthesis typically involves cyclization of intermediates such as substituted benzaldehydes with thioacetates, followed by hydrogenation or alkylation. For example, methyl thioacetate and 4-chlorobenzaldehyde can form a thioquinazolinone precursor, which is then modified via alkylation (e.g., dimethyl sulfate in alkaline conditions) to introduce the sulfanylidene group . Multi-step protocols often require reflux in solvents like ethanol or THF, with yields optimized by controlling reaction time and temperature .

Q. How is the structural integrity of this compound verified?

  • Methodology : Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (via SHELXL/SHELXTL software ) resolves crystal packing and hydrogen-bonding networks. For example, intramolecular N–H···O and C–H···N interactions are critical for conformational stability .

Q. What preliminary biological activities are associated with quinazolinone derivatives?

  • Methodology : Screen for antimicrobial activity using standardized assays (e.g., broth microdilution against Staphylococcus aureus or E. coli). Quinazolinones with electron-withdrawing groups (e.g., fluoro, chloro) often exhibit enhanced activity due to improved membrane penetration . Antioxidant properties are assessed via DPPH radical scavenging, with methoxy and fluorophenyl groups contributing to redox activity .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic and pharmacological properties of this compound?

  • Methodology : Analyze single-crystal X-ray data to identify Class I (N–H···O) and non-classical (C–H···N) hydrogen bonds. These interactions stabilize the molecule’s conformation (e.g., dihedral angles between aryl rings) and affect solubility. For instance, methoxy groups enhance hydrophilicity, while fluorophenyl moieties promote π-π stacking with biological targets .

Q. What strategies resolve contradictions in synthetic yields across different protocols?

  • Methodology : Compare reaction conditions (e.g., solvent polarity, catalyst loading) from conflicting studies. For example, dimethyl sulfate alkylation in alkaline ethanol achieves ~89% yield , whereas thioacetate cyclization may require rigorous drying to prevent hydrolysis . Use HPLC purity checks and TLC monitoring to identify side products (e.g., sulfoxide formation) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Modify substituents : Introduce electron-donating groups (e.g., methoxy) at the 2-position to enhance antimicrobial potency .
  • Isosteric replacement : Replace sulfur with selenium to test redox-mediated mechanisms .
  • Docking simulations : Use AutoDock Vina to predict interactions with bacterial dihydrofolate reductase (DHFR) or human kinase targets .

Q. What analytical techniques address discrepancies in pharmacological data between similar quinazolinones?

  • Methodology : Standardize assays (e.g., MIC values for antibiotics) using CLSI guidelines. Cross-validate results with time-kill kinetics and synergy studies (e.g., checkerboard assays with β-lactams). For conflicting cytotoxicity data, employ apoptosis markers (Annexin V/PI staining) to differentiate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.